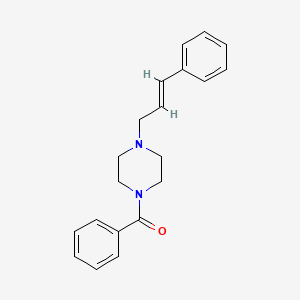![molecular formula C18H19NO B5569157 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)
1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The scientific exploration into compounds similar to "1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone" often delves into their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology, albeit the latter's details on usage and side effects are not discussed here.
Synthesis Analysis
The synthesis of compounds akin to the one typically involves multistep chemical reactions, utilizing techniques such as condensation, cyclization, and the employment of catalysts to achieve desired structural frameworks. For instance, compounds have been synthesized using a two-step general synthesis involving condensation of diamines with ketones followed by a cyclization reaction, as seen in the creation of certain anxiolytic compounds (Liszkiewicz et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using techniques like X-ray diffraction (XRD), which provides insights into their geometric parameters, confirming the molecular diversity and stability arising from specific structural arrangements (Harano et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include interactions with arylamines catalyzed by specific agents, leading to the formation of novel derivatives. These reactions highlight the compounds' reactive nature and potential for creating diverse chemical entities (Kopchuk et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. For example, the crystal structure and physical characteristics of certain derivatives have been detailed through X-ray crystallography, providing essential data for further applications (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined through various analyses such as NBO, HOMO-LUMO, and molecular docking studies. These analyses help in understanding the electron distribution, stability arising from hyper-conjugative interactions, and potential biological activities of these compounds (Mary et al., 2015).
科学的研究の応用
Synthesis and Chemical Properties
1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone is a compound that can be involved in various chemical reactions and synthesis processes due to its unique chemical structure. For instance, compounds similar to it have been used in the synthesis of oxadiazoles, which showed significant antimicrobial activity. The study by Fuloria et al. (2009) demonstrated that oxadiazoles derived from phenylpropionohydrazides possess notable antibacterial and antifungal properties, indicating the potential of related compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Photophysical and Photochemical Applications
The compound's structural features make it suitable for studies in photophysical and photochemical reactions. For example, derivatives similar to 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone have been investigated for their ability to undergo photoinduced electron transfer reactions, which are fundamental in understanding the behavior of organic molecules under light exposure and can be applied in the development of light-sensitive materials or photodynamic therapy agents (Mattes & Farid, 1986).
Potential in Coordination Chemistry and Catalysis
The unique structure of 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone suggests its potential application in coordination chemistry and metal-mediated catalysis. Studies have shown that related compounds can act as ligands in forming complex structures with metals, which could be useful in catalytic processes or the development of new materials (Jones et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Compounds structurally related to 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone have shown promising results in antimicrobial and anti-inflammatory research. For instance, novel pyrazole chalcones, which could be structurally related, exhibited significant anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the potential of such compounds in medical and pharmaceutical research (Bandgar et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-12-7-16-10-19(11-17(16)8-13(12)2)18-6-4-5-15(9-18)14(3)20/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARDLYYKULTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)C)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)




![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)
![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)
![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)


![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

